An In-depth Technical Guide to the Structure and Function of Isotocin
An In-depth Technical Guide to the Structure and Function of Isotocin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotocin, a nonapeptide neurohormone found in teleost fish, is a structural and functional homolog of the mammalian hormone oxytocin. It plays a crucial role in regulating a variety of social and reproductive behaviors. This technical guide provides a comprehensive overview of the core aspects of isotocin, including its chemical structure, amino acid sequence, and the downstream signaling pathways it activates. Detailed experimental protocols for the synthesis of isotocin and for conducting receptor binding and functional assays are provided to facilitate further research and drug development efforts targeting the isotocinergic system.
Isotocin: Structure and Physicochemical Properties
Isotocin is a cyclic nonapeptide with a molecular formula of C41H63N11O12S2.[1] It is composed of nine amino acids: Cysteine-Tyrosine-Isoleucine-Serine-Asparagine-Cysteine-Proline-Isoleucine-Glycinamide (CYISNCPIG-NH2). A disulfide bond between the two cysteine residues at positions 1 and 6 is a hallmark of its structure, creating a six-amino-acid ring with a three-amino-acid tail.[2]
Table 1: Amino Acid Sequence of Isotocin and Comparison with Oxytocin
| Position | Isotocin | Oxytocin |
| 1 | Cysteine | Cysteine |
| 2 | Tyrosine | Tyrosine |
| 3 | Isoleucine | Isoleucine |
| 4 | Serine | Glutamine |
| 5 | Asparagine | Asparagine |
| 6 | Cysteine | Cysteine |
| 7 | Proline | Proline |
| 8 | Isoleucine | Leucine |
| 9 | Glycinamide | Glycinamide |
The primary structural difference between isotocin and oxytocin lies in the amino acid residues at positions 4 and 8. Isotocin possesses a serine at position 4 and an isoleucine at position 8, whereas oxytocin has a glutamine and a leucine at these respective positions. These subtle differences in amino acid composition contribute to their species-specific receptor binding and physiological functions.
Table 2: Physicochemical Properties of Isotocin
| Property | Value |
| Molecular Formula | C41H63N11O12S2[1] |
| Molecular Weight | 966.14 g/mol |
| IUPAC Name | (2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide[1] |
| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CO)N)CC(=O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N |
| CAS Number | 550-21-0[1] |
Isotocin Receptor Binding and Functional Activity
Isotocin exerts its physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs). In teleost fish, two orthologous oxytocin-like receptors, Oxtra and Oxtrb, have been identified.
Table 3: Functional Activity of Isotocin on Zebrafish Oxytocin Receptors
| Receptor | Ligand | EC50 (nM) |
| Oxtra | Isotocin | 2.99 ± 0.93 |
| Oxtrb | Isotocin | 3.14 ± 1.10 |
EC50 values were determined in heterologous expression assays using HEK293 cells.
These data indicate that isotocin binds to both receptor subtypes with high and similar affinity, suggesting its potential to mediate a wide range of physiological responses through these receptors.
Isotocin Signaling Pathways
Upon binding to its receptors, isotocin initiates a cascade of intracellular signaling events. The isotocin receptor is primarily coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration is a key event that mediates many of the cellular responses to isotocin, including smooth muscle contraction and neurotransmitter release.
Experimental Protocols
Solid-Phase Peptide Synthesis of Isotocin
The following protocol outlines a standard method for the chemical synthesis of isotocin using Fmoc-based solid-phase peptide synthesis (SPPS). This method is adapted from established protocols for oxytocin synthesis and is suitable for producing high-purity isotocin for research purposes.
Materials:
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Rink Amide resin
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Fmoc-protected amino acids (Gly, Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Tyr(tBu))
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Coupling reagents: HBTU/HOBt or HATU/HOAt
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Activator base: N,N-Diisopropylethylamine (DIPEA)
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Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
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Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)
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Solvents: DMF, Dichloromethane (DCM), Diethyl ether
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Oxidizing agent for disulfide bond formation: Iodine or potassium ferricyanide
Procedure:
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Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
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First Amino Acid Coupling: Couple Fmoc-Gly-OH to the resin using the chosen coupling reagents and activator base.
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
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Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids in the order of the isotocin sequence (Ile, Pro, Cys(Trt), Asn(Trt), Ser(tBu), Ile, Tyr(tBu), Cys(Trt)).
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Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using the cleavage cocktail.
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Crude Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
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Purification of Linear Peptide: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Cyclization (Disulfide Bond Formation): Dissolve the purified linear peptide in a dilute aqueous solution and add the oxidizing agent to facilitate the formation of the disulfide bond between the two cysteine residues.
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Final Purification: Purify the final cyclized isotocin peptide by RP-HPLC.
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Characterization: Confirm the identity and purity of the synthesized isotocin by mass spectrometry and analytical RP-HPLC.
Isotocin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of unlabeled isotocin for its receptor, adapted from protocols for oxytocin receptor binding.
Materials:
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Cell membranes prepared from cells expressing the fish isotocin receptor (e.g., HEK293 cells transfected with the Oxtr gene).
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Radioligand: [3H]-isotocin or a suitable radiolabeled antagonist.
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Unlabeled isotocin (competitor).
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Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
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Scintillation cocktail.
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Glass fiber filters.
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Scintillation counter.
Procedure:
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Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of radioligand, and varying concentrations of unlabeled isotocin.
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Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
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Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
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Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled isotocin concentration. The concentration of unlabeled isotocin that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Imaging Assay
This protocol describes a method to measure the functional activity of isotocin by monitoring changes in intracellular calcium concentration ([Ca2+]i) in cells expressing the isotocin receptor.
Materials:
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Cells expressing the fish isotocin receptor (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
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Isotocin solutions of varying concentrations.
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Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).
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Fluorescence microscope or plate reader equipped for calcium imaging.
Procedure:
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Cell Culture: Plate the cells expressing the isotocin receptor onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging.
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Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in physiological salt solution for 30-60 minutes at 37°C.
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Washing: Wash the cells with fresh physiological salt solution to remove excess dye.
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Baseline Measurement: Measure the baseline fluorescence of the cells before the addition of isotocin.
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Stimulation: Add isotocin at various concentrations to the cells and continuously record the changes in fluorescence intensity over time.
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Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Plot the peak change in fluorescence as a function of the isotocin concentration to generate a dose-response curve. The EC50 value, which is the concentration of isotocin that produces 50% of the maximal response, can be determined from this curve.
Conclusion
This technical guide has provided a detailed overview of the structure, amino acid sequence, and signaling mechanisms of isotocin. The provided experimental protocols for synthesis, receptor binding, and functional assays offer a solid foundation for researchers and drug development professionals to further investigate the physiological roles of the isotocinergic system and to explore its potential as a therapeutic target. The structural and functional similarities between isotocin and oxytocin highlight the evolutionary conservation of this important neuropeptide family and suggest that insights gained from studying the isotocinergic system in fish can have broader implications for understanding neurohormonal regulation of social behavior across vertebrates.
